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Compound of Interest

Compound Name: NOVAN

Cat. No.: B1166878

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of
Novan's proprietary NITRICIL™ technology. This innovative platform is designed for the
controlled, localized delivery of nitric oxide (NO), a critical signaling molecule in various
physiological and pathological processes. The guide details the core chemistry, mechanism of
NO release, and the downstream biological effects, supported by quantitative data from key
experiments and detailed methodologies.

Core Technology: A Polysiloxane-Based
Macromolecular Scaffold

Novan's NITRICIL™ technology is centered around a novel new chemical entity, berdazimer
sodium. This macromolecule consists of a polysiloxane backbone to which N-
diazeniumdiolates, the nitric oxide donor moieties, are covalently bound.[1][2] This structure
allows for the stable storage of the otherwise volatile and reactive nitric oxide gas.[2][3]

The release of nitric oxide is initiated by proton donors, such as water, in the physiological
environment of the skin.[2] When the berdazimer sodium gel is applied topically, it is co-
administered with a hydrogel that acts as a proton donor.[1][2] This protonation triggers the
decomposition of the N-diazeniumdiolate, leading to the controlled and sustained release of
therapeutic levels of nitric oxide directly at the site of application.[1][2]
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Mechanism of Nitric Oxide Release

The fundamental mechanism of NO release from the NITRICIL™ platform is a chemical
decomposition reaction initiated by protons. The N-diazeniumdiolate moieties on the
polysiloxane backbone are stable in their salt form. Upon exposure to a proton-donating
substance like water from the accompanying hydrogel or the skin's moisture, the
diazeniumdiolate is protonated, forming an unstable intermediate that rapidly decomposes to

release two molecules of nitric oxide.
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Multifaceted Biological Actions of Released Nitric
Oxide
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The therapeutic efficacy of the NITRICIL™ technology stems from the diverse biological
activities of the released nitric oxide. NO is a pleiotropic molecule that can exert antimicrobial,
antiviral, and immunomodulatory effects.[2][4]

Antimicrobial and Antiviral Activity

Nitric oxide possesses broad-spectrum activity against a range of pathogens, including
bacteria, viruses, and fungi.[4] Its mechanisms of action are multifaceted and include:

o Protein Nitrosylation: NO can react with thiol groups on cysteine residues of key microbial
enzymes, leading to their inactivation and disruption of essential metabolic processes.[2]

o Oxidative and Nitrosative Stress: NO can react with reactive oxygen species (ROS) to form
highly reactive nitrogen species (RNS), such as peroxynitrite. These molecules can damage
microbial DNA, lipids, and proteins, leading to cell death.[4]

« Inhibition of Viral Replication: As demonstrated in preclinical studies, nitric oxide released
from berdazimer sodium can inhibit the replication of viruses such as poxviruses (as a
surrogate for Molluscum Contagiosum Virus - MCV) and Human Papillomavirus (HPV).[5][6]
For HPV, NVN1000 (an investigational drug based on NITRICIL™ technology) has been
shown to interfere with the function of the viral oncoproteins E6 and E7.[6]

Immunomodulatory Effects

Nitric oxide plays a crucial role in regulating the immune response. Its effects are
concentration-dependent. At low concentrations, it can have pro-inflammatory effects, while at
higher concentrations, it can be anti-inflammatory. A key target of NO's immunomodulatory
action is the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-kB) signaling
pathway.[1]

NF-kB is a critical transcription factor that controls the expression of numerous genes involved
in inflammation, immunity, and cell survival. In the context of viral infections like molluscum
contagiosum, the virus can produce proteins, such as MC160, that block NF-kB activation,
allowing the virus to evade the host's immune response. By releasing nitric oxide, the
NITRICIL™ technology is thought to counteract this inhibition, leading to the activation of NF-
KB and the subsequent inflammatory cascade that helps in clearing the viral infection.[7][8]
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Inhibition of HPV Oncoproteins E6 and E7

Infections with high-risk Human Papillomavirus (HPV) are a major cause of cervical and other
cancers. The viral oncoproteins E6 and E7 are critical for the malignant transformation of
infected cells. They primarily function by targeting and degrading the tumor suppressor proteins

p53 and retinoblastoma protein (pRb), respectively.

Preclinical studies with NVN1000, a NITRICIL™-based compound, have demonstrated its
ability to inhibit the functions of HPV-18 E6 and E7 oncoproteins.[6] The release of nitric oxide
is believed to interfere with the activity of these oncoproteins, potentially through S-nitrosylation
or other modifications, thereby restoring the function of p53 and pRb and inhibiting the
proliferation of HPV-infected cells.
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Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies
evaluating Novan's NITRICIL™ technology.
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Table 1: In Vitro Antiviral Activity of Berdazimer Sodium

Virus/Assay Endpoint Concentration Result Reference
Vaccinia Virus ICso0 (Plaque 50% inhibition of
) 37.43 pg/mL ) ] [5]
(MCV surrogate) Reduction) virus production.
L ICso (Direct ) o

Vaccinia Virus o 50% inactivation

Virion 404.6 pg/mL ) B [5]
(MCV surrogate) of input virions.

Inactivation)

Molluscum ICs0 (MC160 50% inhibition of
Contagiosum Gene 192.9 pug/mL MC160
Virus Expression) expression.

[5]

Table 2: Clinical Efficacy of Berdazimer Gel, 10.3% for Molluscum Contagiosum (Integrated

Analysis of 3 Phase 3 Trials)

Berdazimer ] ]
. Vehicle Odds Ratio
Endpoint Gel, 10.3% P-value Reference
(n=681) (95% CiI)
(n=917)
Complete
1.75 (1.38-
Clearance at 30.0% 19.8% 2.23) <.001 [9]
Week 12 '

Detailed Experimental Protocols
Vaccinia Virus Plaque Reduction Assay

This assay was used to determine the antiviral activity of berdazimer sodium against a

surrogate for the molluscum contagiosum virus.[5]

Methodology:

 Virus Preparation: A stock of vaccinia virus (VVEGIR) is prepared and quantified.
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Drug Preparation: Berdazimer sodium is dissolved in a suitable solvent (e.g., DMSO) and
then diluted to various concentrations (e.g., 50, 100, 200, 400 pg/mL) in DMEM cell culture
medium with a pH of 6.5.

Virus Treatment: Equal volumes of the virus suspension (containing 5 x 10* plaque-forming
units) and the berdazimer sodium dilutions are mixed and incubated overnight at room
temperature.

Infection of Cells: The treated virus mixtures are serially diluted (1:10,000) in DMEM with a
pH of 7.4. Monolayers of BSC40 cells are then infected with these dilutions.

Plaque Visualization: After a 2-day incubation period, the cell monolayers are stained with
crystal violet, and the number of plaques (zones of cell death) is counted.

Data Analysis: The percentage of plaque reduction compared to the vehicle control is
calculated for each drug concentration to determine the 1Cso.
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HPV Organotypic (Raft) Culture and Immunoblot
Analysis

This methodology is used to study the effects of NITRICIL™-based compounds on HPV
replication and oncoprotein expression in a 3D tissue model that mimics the natural
environment of the virus.[10][11][12][13][14]

Methodology:

o Establishment of Raft Cultures:

[¢]

Primary human keratinocytes are cultured and, if necessary, transfected with HPV DNA.

[¢]

A dermal equivalent is created using collagen and fibroblasts.

o

The keratinocytes are seeded onto the dermal equivalent.

o

The culture is lifted to an air-liquid interface to induce differentiation and stratification,
forming a 3D epithelial tissue.

e Treatment with NVN1000:

o The raft cultures are treated with varying concentrations of NVN1000 (e.g., 4 mg/mL) at
specified intervals (e.g., every other day).

e Harvesting and Analysis:
o After the treatment period, the raft cultures are harvested.
o Tissues can be fixed, paraffin-embedded, and sectioned for histological analysis.
o Proteins are extracted from the tissues for immunoblot (Western blot) analysis.

e Immunoblot Analysis:

o Protein extracts are separated by SDS-PAGE and transferred to a membrane.
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o The membrane is probed with specific primary antibodies against HPV E6 and E7
oncoproteins, as well as cellular proteins like p53 and pRb.

o Secondary antibodies conjugated to a detection enzyme are used for visualization.

o The intensity of the protein bands is quantified to determine the effect of the treatment on
protein expression levels.
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Conclusion

Novan's NITRICIL™ technology represents a significant advancement in the topical delivery of
nitric oxide. Its core mechanism, based on a stable polysiloxane macromolecule that releases
NO in a controlled manner upon protonation, allows for the targeted application of this
therapeutic agent. The released nitric oxide exerts its effects through a variety of mechanisms,
including direct antimicrobial and antiviral actions, as well as modulation of key host signaling
pathways like NF-kB. Preclinical and clinical data have demonstrated the potential of this
technology in treating viral skin infections such as molluscum contagiosum and HPV. Further
research will continue to elucidate the full therapeutic potential of this versatile platform.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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